molecular formula C12H13ClN2O2 B5305692 N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide

N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide

Cat. No.: B5305692
M. Wt: 252.69 g/mol
InChI Key: GOGLRAYUDPPIIH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Properties

IUPAC Name

N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLRAYUDPPIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide typically begins with pyrrolidine and 4-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-benzoylpyrrolidine-1-carboxamide
  • N-(4-methylbenzoyl)pyrrolidine-1-carboxamide
  • N-(4-fluorobenzoyl)pyrrolidine-1-carboxamide

Comparison: N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom in the 4-position can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for specific research and industrial applications.

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